molecular formula C11H12O3S B14809129 2-Cyclopropoxy-5-(methylthio)benzoic acid

2-Cyclopropoxy-5-(methylthio)benzoic acid

Cat. No.: B14809129
M. Wt: 224.28 g/mol
InChI Key: WELPQTJJYSNEAA-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . It is a carboxylic acid derivative featuring a cyclopropoxy group and a methylthio group attached to a benzoic acid core. This compound is primarily used in research and development within the chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-(methylthio)benzoic acid typically involves the introduction of the cyclopropoxy and methylthio groups onto a benzoic acid derivative. One common method includes the reaction of 2-hydroxy-5-(methylthio)benzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-5-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyclopropoxy and methylthio groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(methylthio)benzoic acid
  • 2-Ethoxy-5-(methylthio)benzoic acid
  • 2-Propoxy-5-(methylthio)benzoic acid

Uniqueness

2-Cyclopropoxy-5-(methylthio)benzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-cyclopropyloxy-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C11H12O3S/c1-15-8-4-5-10(14-7-2-3-7)9(6-8)11(12)13/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

WELPQTJJYSNEAA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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